BenchChemオンラインストアへようこそ!

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid

Aminopeptidase N Inhibition Enzyme Assay Bestatin Analog

Procure (2S,3R)-AHPA as a high-purity (98%), stereochemically-defined chiral building block for the synthesis of bestatin (ubenimex) and next-generation APN-targeted peptidomimetics. The (2S,3R) configuration is mandatory for biological activity—incorrect isomers yield inactive products. Ideal for developing potent APN inhibitors, enkephalinase inhibitors, and HIV-1 protease inhibitors. Available in research quantities with full analytical documentation (CoA, HPLC).

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 76647-67-1
Cat. No. B1622222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid
CAS76647-67-1
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(C(=O)O)O)N
InChIInChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1
InChIKeyLDSJMFGYNFIFRK-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid (CAS 76647-67-1): Procurement Specifications and Core Biochemical Identity


(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (CAS 76647-67-1) is a chiral α-hydroxy-β-amino acid derivative with the specific (2S,3R) stereochemistry . This compound is a fundamental chiral building block and a key intermediate in the synthesis of various bioactive peptidomimetics, most notably the aminopeptidase inhibitor bestatin (ubenimex) [1]. It also serves as the core structural motif for multiple classes of protease inhibitors, including those targeting aminopeptidase N (APN), HIV-1 protease, and renin [2]. The compound is also identified as a major, though largely inactive, metabolite of the clinical agent ubenimex in humans [3].

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid: Why Stereochemical and Derivative Specificity Precludes Generic Substitution


Generic substitution is not possible because the target compound's value proposition is intrinsically linked to its specific (2S,3R) stereochemistry. This configuration is essential for the biological activity of its derivatives like bestatin, while the diastereomer (2S,3S)-AHPA (allophenylnorstatine) is required for a completely different class of inhibitors targeting HIV-1 protease [1]. Furthermore, the parent compound (2S,3R)-AHPA exhibits minimal intrinsic biological activity on its own [2]. Its procurement value is not as a ready-to-use inhibitor, but as a high-purity, stereochemically defined building block for synthesizing potent, pharmacologically active derivatives such as AHPA-Val, which demonstrates significantly greater enzyme inhibition than the parent compound [3]. Therefore, substituting with an incorrect isomer or a pre-formed derivative will lead to a failure in the intended synthetic pathway or a non-functional final product.

Quantitative Performance Comparison: (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid Derivatives vs. Bestatin and Parent Compound


AHPA-Val Derivative vs. Bestatin: Potency in Porcine Kidney Aminopeptidase N (APN) Inhibition

The derivative (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine (AHPA-Val) demonstrates a quantifiable increase in inhibitory potency against porcine kidney microsomal aminopeptidase N (APN) compared to the benchmark inhibitor bestatin [1]. The IC50 value for AHPA-Val is 6-fold lower (more potent) than that of bestatin under identical assay conditions [1].

Aminopeptidase N Inhibition Enzyme Assay Bestatin Analog Structure-Activity Relationship

AHPA-Val Derivative vs. Bestatin: Potency in Human Cancer Cell Line Aminopeptidase N (APN) Inhibition

In a therapeutically relevant model, the AHPA-Val derivative shows superior inhibitory activity against aminopeptidase N (APN) derived from a human metastatic fibrosarcoma cell line (HT1080) compared to bestatin [1]. The IC50 value for AHPA-Val is 4-fold lower (more potent) than that of bestatin under the reported conditions [1].

Aminopeptidase N Inhibition Cancer Cell Line HT1080 Bestatin Analog

Parent Compound (2S,3R)-AHPA vs. Ubenimex: Lack of Intrinsic Aminopeptidase Inhibitory and Anti-Proliferative Activity

The parent compound (2S,3R)-AHPA is a major metabolite of the clinical agent ubenimex (bestatin) but exhibits dramatically different biological activity. While ubenimex and its hydroxylated metabolite (OH-ubenimex) show potent inhibition of macrophage aminopeptidases and inhibit tumor cell growth, (2S,3R)-AHPA demonstrates only slight inhibition of macrophage APase activity and is practically devoid of activity in other biological assays, including tumor cell growth inhibition [1].

Ubenimex Metabolite Aminopeptidase Activity Anti-Proliferative Assay In Vitro Pharmacology

Stereochemical Specificity: (2S,3R)-AHPA vs. (2S,3S)-AHPA (Allophenylnorstatine) in HIV-1 Protease Inhibition

The specific stereoisomer of AHPA is a critical determinant of its application. While the (2S,3R)-isomer is the core of aminopeptidase inhibitors like bestatin, the (2S,3S)-isomer, known as allophenylnorstatine (Apns), is an essential building block for potent HIV-1 protease inhibitors [1]. This is because Apns acts as a transition-state mimic in the active site of aspartic proteases, a function the (2S,3R)-isomer cannot perform [1].

HIV-1 Protease Inhibitor Stereochemistry Allophenylnorstatine Peptidomimetic

Derivative MA0 vs. Bestatin: Enhanced Enzyme and Cellular Anti-Proliferative Activity

The synthetic AHPA derivative MA0 demonstrates superior effects compared to bestatin in both enzymatic and cellular assays targeting aminopeptidase N (APN) [1]. While specific IC50 values are not provided in the abstract, the study explicitly states that MA0 showed better inhibitory effects than bestatin on both enzyme activity and HL60 cell proliferation [1].

Aminopeptidase N Inhibition HL60 Cell Line Anti-Proliferative AHPA Derivative

AHPA-Val vs. Amastatin: Competitive APN Inhibition Potency in Functional Tissue Assay

The AHPA-Val derivative demonstrates comparable potency to the known aminopeptidase N inhibitor (APNI) amastatin in a functional tissue assay. Both compounds produced competitive inhibition of Met-enkephalin degradation, as measured by the enhancement of twitch inhibition in a guinea-pig ileum preparation [1]. The pA(1/2) values for AHPA-Val and amastatin were 7.08 and 7.79, respectively, indicating similar functional activity in this ex vivo model [1].

Aminopeptidase N Inhibition Enkephalinase Functional Assay Competitive Inhibition

Optimal Procurement and Research Applications for (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid


Synthesis of Potent Aminopeptidase N (APN) Inhibitors for Oncology Research

Procure (2S,3R)-AHPA as a chiral starting material for the synthesis of derivatives like AHPA-Val and MA0. As demonstrated in Section 3, these derivatives exhibit significantly higher inhibitory potency against APN than the clinical benchmark bestatin in both porcine (6-fold, IC50=1.2 µg/mL vs. 7.0 µg/mL) and human cancer cell line models (4-fold, IC50=5.6 µg/mL vs. 20.7 µg/mL) [1]. This makes the (2S,3R)-AHPA scaffold a valuable core for developing next-generation APN inhibitors for anti-metastatic and anti-angiogenic research [1].

Production of Bestatin (Ubenimex) and Related Aminopeptidase Inhibitors

Utilize high-purity (2S,3R)-AHPA as the essential chiral intermediate for the chemical synthesis or semi-synthesis of bestatin (ubenimex) and its analogs [2]. The compound's defined stereochemistry is a prerequisite for the biological activity of the final product, as demonstrated by the loss of function in other isomers [3]. This application is relevant for pharmaceutical development and for producing reference standards for analytical and pharmacological studies.

Metabolite Identification and Pharmacokinetic Studies of Ubenimex

Acquire (2S,3R)-AHPA as an authentic reference standard for the identification and quantification of ubenimex metabolites in biological matrices. The compound is a major circulating metabolite in humans [4]. Its distinct lack of intrinsic biological activity, as quantified in Section 3 (practically no activity in multiple in vitro assays), is crucial for correctly interpreting pharmacokinetic/pharmacodynamic relationships and ensuring that observed effects are attributed to the parent drug, ubenimex, rather than this major metabolite [4].

Medicinal Chemistry Scaffold for Enkephalinase Inhibitor Development

Employ (2S,3R)-AHPA as a core scaffold for designing novel enkephalinase inhibitors. As shown in Section 3, the derivative AHPA-Val competitively inhibits the degradation of Met-enkephalin in a functional tissue assay (pA(1/2) = 7.08) [5]. This application is relevant for pain research and the development of analgesics that act by potentiating endogenous opioid peptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.